molecular formula C17H13BrN2O2 B237660 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide

5-bromo-2-methoxy-N-quinolin-8-ylbenzamide

Cat. No. B237660
M. Wt: 357.2 g/mol
InChI Key: OSZSSQOMQORTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-quinolin-8-ylbenzamide is an organic compound that belongs to the class of quinolines. It is a potential therapeutic agent with various applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and poly(ADP-ribose) polymerases. Additionally, it has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-quinolin-8-ylbenzamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various models of disease. Furthermore, it has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide is its broad range of applications in scientific research. Additionally, it has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide. One potential direction is the further development of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide and to identify its molecular targets. Furthermore, the development of more soluble derivatives of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide could expand its use in various experimental settings.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide involves several steps. The first step involves the preparation of 5-bromo-2-methoxybenzoic acid, which is then reacted with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride. The resulting compound is then reacted with 8-aminoquinoline to form the final product, 5-bromo-2-methoxy-N-quinolin-8-ylbenzamide.

Scientific Research Applications

5-bromo-2-methoxy-N-quinolin-8-ylbenzamide has various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a tool compound for the study of various biological processes, including protein-protein interactions and enzyme inhibition.

properties

Product Name

5-bromo-2-methoxy-N-quinolin-8-ylbenzamide

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

5-bromo-2-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H13BrN2O2/c1-22-15-8-7-12(18)10-13(15)17(21)20-14-6-2-4-11-5-3-9-19-16(11)14/h2-10H,1H3,(H,20,21)

InChI Key

OSZSSQOMQORTHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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